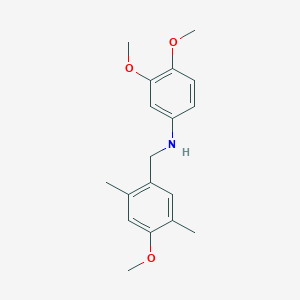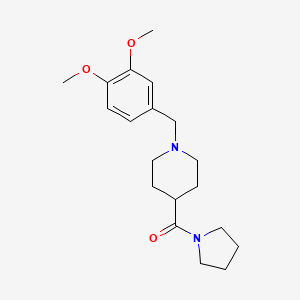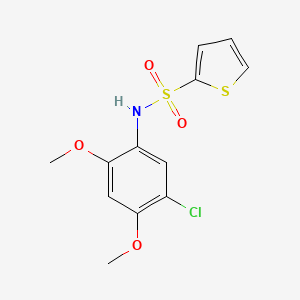![molecular formula C14H13N3O2 B5855026 3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5855026.png)
3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide, also known as MRS2395, is a selective P2Y1 receptor antagonist. P2Y1 receptors are a type of purinergic receptor, which are involved in various physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmission. MRS2395 has been extensively studied for its potential therapeutic applications, particularly in cardiovascular diseases and neurological disorders.
Mécanisme D'action
3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide acts as a selective antagonist of P2Y1 receptors, which are involved in the regulation of intracellular calcium and platelet aggregation. By blocking these receptors, 3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide inhibits platelet activation and reduces thrombus formation, as well as reducing inflammation and improving cognitive function in neurological disorders.
Biochemical and Physiological Effects
3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide has been shown to have various biochemical and physiological effects, including inhibition of platelet aggregation, reduction of thrombus formation, and improvement of cognitive function. It has also been shown to reduce inflammation and oxidative stress in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide in lab experiments include its high selectivity for P2Y1 receptors, which allows for specific targeting of these receptors without affecting other purinergic receptors. However, its limitations include its relatively low potency and the need for high concentrations to achieve significant effects, as well as the potential for off-target effects at higher concentrations.
Orientations Futures
There are several future directions for research on 3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide, including the development of more potent and selective P2Y1 receptor antagonists, as well as the investigation of its potential therapeutic applications in other fields of medicine, such as cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of 3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide in various physiological processes, as well as its potential side effects and toxicity in vivo.
Méthodes De Synthèse
The synthesis of 3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide involves several steps, including the reaction of 3-methylbenzenecarboximidamide with 3-pyridinecarboxylic acid, followed by the addition of oxalyl chloride and triethylamine. The resulting intermediate is then reacted with hydroxylamine hydrochloride and sodium hydroxide to form the final product.
Applications De Recherche Scientifique
3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide has been studied for its potential therapeutic applications in various fields of medicine. In cardiovascular diseases, it has been shown to inhibit platelet aggregation and reduce thrombus formation, making it a potential treatment for conditions such as myocardial infarction and stroke. In neurological disorders, 3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and multiple sclerosis.
Propriétés
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10-4-2-5-11(8-10)13(15)17-19-14(18)12-6-3-7-16-9-12/h2-9H,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCARLZYJBQFBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CN=CC=C2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N'-[(pyridin-3-ylcarbonyl)oxy]benzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5854948.png)


![3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5854965.png)



![ethyl 5-(aminocarbonyl)-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5854989.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5854997.png)
![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B5855006.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N,4-trimethylbenzenesulfonamide](/img/structure/B5855008.png)


![2-isopropyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5855034.png)